Phenethyl isocyanate
Overview
Description
Phenethyl isocyanate is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenethylamine with phosgene, resulting in the formation of this compound and hydrogen chloride as a byproduct. This reaction typically requires controlled conditions due to the toxicity of phosgene .
Industrial Production Methods: In industrial settings, this compound is often produced using non-phosgene methods to mitigate safety concerns. One such method involves the reaction of phenethylamine with carbon monoxide and dimethyl carbonate, followed by the thermal decomposition of the resulting carbamate to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Phenethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce phenethylamine and carbon dioxide.
Substitution: Reacts with amines to form ureas.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Urethanes: Formed from reactions with alcohols.
Phenethylamine and Carbon Dioxide: Products of hydrolysis.
Scientific Research Applications
Phenethyl isocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
Phenethyl isocyanate exerts its effects through its highly reactive isocyanate group. This group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. The reactivity of the isocyanate group allows this compound to modify proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Phenyl isocyanate: Similar structure but lacks the ethyl group.
Benzyl isocyanate: Contains a benzyl group instead of a phenethyl group.
Hexyl isocyanate: Contains a hexyl group instead of a phenethyl group.
Uniqueness: Phenethyl isocyanate is unique due to the presence of the phenethyl group, which imparts distinct reactivity and properties compared to other isocyanates. This structural difference can influence its reactivity and interactions with other molecules, making it valuable in specific applications .
Properties
IUPAC Name |
2-isocyanatoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRKYQRZABURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173052 | |
Record name | Phenylethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-82-4 | |
Record name | Phenethyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylethyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethylisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Phenylethylisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W78MJV7AIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Phenethyl Isocyanate in current research?
A1: this compound is widely employed as a derivatizing agent in analytical chemistry, particularly for enhancing the detectability of specific drug molecules during High-Performance Liquid Chromatography (HPLC) analysis. [, , , ] This technique has proven valuable in quantifying drugs like ethambutol, commonly used in anti-tuberculosis therapies. [, ]
Q2: How does this compound contribute to studying drug metabolism?
A2: Research indicates that this compound can inactivate the cytochrome P450 enzyme CYP2E1, a key player in drug metabolism. [] This inactivation process involves both heme destruction and protein modification within CYP2E1, with the latter being the dominant mechanism. [] This interaction allows researchers to study the metabolic pathways and potential drug-drug interactions involving CYP2E1.
Q3: Can you elaborate on the mechanism of CYP2E1 inactivation by this compound?
A3: While this compound itself doesn't directly inactivate CYP2E1, its metabolic byproduct, this compound, plays a crucial role. [] During metabolism, CYP2E1 catalyzes the desulfurization of this compound, generating this compound as a reactive intermediate. [] This reactive intermediate then forms covalent bonds with CYP2E1, leading to its inactivation. []
Q4: Are there specific amino acid residues in CYP2E1 targeted by this compound during inactivation?
A4: Mass spectrometry analysis of the inactivated CYP2E1 suggests that Cys 268 is a potential target for modification by this compound. [] Further investigations are necessary to definitively confirm this interaction and explore the involvement of other potential residues.
Q5: What are the implications of this compound's interaction with CYP2E1 in a clinical setting?
A6: Since CYP2E1 is involved in metabolizing various drugs, its inactivation by this compound could potentially lead to drug-drug interactions. [] This highlights the importance of considering potential CYP2E1 interactions when co-administering drugs metabolized by this enzyme with compounds like Phenethyl Isothiocyanate, which is known to be metabolized to this compound. []
Q6: Has the use of this compound as a derivatizing agent been validated?
A7: Yes, studies employing this compound as a derivatizing agent for HPLC analysis typically involve method validation procedures following guidelines set by organizations like the International Conference on Harmonization (ICH). [, ] This ensures the accuracy, precision, and reliability of the analytical method.
Q7: Are there any concerns about the stability of this compound during its application?
A8: Studies utilizing this compound for derivatization often investigate and optimize reaction parameters like temperature, time, and molar ratios to ensure optimal derivatization efficiency and minimize potential degradation. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.